Piperidine-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
piperidine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMOHEDUVVUVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Piperidine-2,3-dione: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Among its many derivatives, piperidine-2,3-dione represents a versatile synthetic intermediate with significant potential in drug discovery. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key synthetic methodologies, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Structural Features and Physicochemical Properties
Piperidine-2,3-dione, with the molecular formula C₅H₇NO₂, is a six-membered heterocyclic compound containing a lactam functionality and an adjacent ketone group.[4][5] This arrangement of functional groups imparts a unique electronic and conformational profile, making it a valuable building block in organic synthesis.
The structural and electronic characteristics of piperidine-2,3-dione are fundamental to its reactivity and its utility as a scaffold. The presence of two carbonyl groups significantly influences the molecule's chemical behavior.[4]
Table 1: Physicochemical Properties of Piperidine-2,3-dione
| Property | Value | Source |
| CAS Number | 41907-06-6 | [4][6][7][8] |
| Molecular Formula | C₅H₇NO₂ | [5][6] |
| Molecular Weight | 113.11 g/mol | [6] |
| IUPAC Name | piperidine-2,3-dione | [7] |
| SMILES | C1CC(=O)C(=O)NC1 | [5][6] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [6] |
| Predicted LogP | -0.5345 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 0 | [6] |
Data sourced from chemical databases for the parent compound.
The dicarbonyl arrangement in piperidine-2,3-dione creates a platform for a variety of chemical transformations, enabling the generation of diverse molecular libraries for pharmacological screening.[4]
Spectroscopic Characterization
The structural elucidation of piperidine-2,3-dione and its derivatives relies on a suite of spectroscopic techniques. While specific spectral data for the parent compound is not extensively published, analysis of related structures provides valuable insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure and the position of substituents.
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the amide and ketone carbonyl groups are expected. For instance, in related piperidine-2,6-dione derivatives, these peaks appear around 1633 cm⁻¹ and 1465 cm⁻¹.[9]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The carbonyl groups act as chromophores, with expected n→π* and π→π* electronic transitions.[4] This technique is also useful for purity assessment in conjunction with HPLC.[4]
-
X-ray Diffraction (XRD): For crystalline derivatives, XRD provides definitive information on the three-dimensional arrangement of atoms in the solid state.[4]
Foundational Reactivity Principles
The chemical reactivity of piperidine-2,3-dione is dictated by the interplay of the lactam and ketone functionalities. Key reactions include:
-
Reduction: The ketone groups can be selectively reduced to the corresponding hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.[4]
-
Oxidation: The piperidine ring can be oxidized to introduce further complexity.[4]
-
Nucleophilic Substitution: The carbonyl carbons are susceptible to attack by nucleophiles.[4]
-
Condensation Reactions: The dione can react with various reagents, such as hydrazines, to form hydrazone derivatives.[4]
-
Alkylation: Both the nitrogen atom (N-alkylation) and alpha-carbons (C-alkylation) can be functionalized to introduce a wide range of substituents.[4]
These transformations are instrumental in creating derivatives with tailored pharmacological profiles.[4]
Caption: Key reaction pathways of piperidine-2,3-dione.
Synthetic Strategies for the Piperidine-2,3-dione Core
The construction of the piperidine-2,3-dione scaffold is a key challenge in the synthesis of its derivatives. Several strategies have been developed, with intramolecular cyclization being a prominent approach.
A common and direct method for forming the six-membered ring involves the intramolecular cyclization of suitably functionalized acyclic precursors.[4] The choice of starting materials, such as amino acids or β-keto esters, dictates the specific reaction conditions.[4]
Experimental Protocol: Generalized Intramolecular Cyclization
-
Precursor Synthesis: Synthesize an acyclic precursor containing an amine and two carbonyl functionalities (or their precursors) at appropriate positions to facilitate a 6-exo-trig cyclization. This often involves multi-step synthesis.
-
Cyclization: Treat the precursor with a suitable reagent to induce ring closure. This can be acid- or base-catalyzed depending on the nature of the precursor.
-
Work-up and Purification: After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the cyclized product using spectroscopic methods (NMR, IR, MS).
Caption: General workflow for intramolecular cyclization.
The Dieckmann cyclization is a powerful tool for the synthesis of cyclic β-keto esters, which can be precursors to piperidine-2,4-diones. While not directly yielding the 2,3-dione, this methodology is crucial for accessing closely related and synthetically valuable piperidinedione isomers. The synthesis of piperidine-2,4-diones has been achieved through the Dieckmann cyclisation of malonamides.
Modern organic synthesis has introduced more sophisticated methods for constructing the piperidine ring system. These include:
-
Palladium-Catalyzed Cycloadditions: While a direct palladium-catalyzed synthesis of piperidine-2,3-dione is not widely reported, related structures like piperidine-2,6-diones have been synthesized via [4+2] cycloaddition reactions.[4] This highlights the potential of transition-metal catalysis in this area.
-
Asymmetric Synthesis: The use of chiral ligands and catalysts enables the enantioselective synthesis of piperidine derivatives, which is critical for the development of chiral drugs.[4]
Significance in Medicinal Chemistry and Drug Discovery
The piperidine ring is a privileged scaffold in drug design, and its dione derivatives are no exception.[2][3] Derivatives of the piperidine core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][9][10]
The ability to readily modify the piperidine-2,3-dione scaffold at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development. The introduction of various substituents can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the identification of potent and selective drug candidates.
Conclusion
Piperidine-2,3-dione is a valuable heterocyclic scaffold with significant potential for the development of novel therapeutic agents. Its unique structural and electronic properties, coupled with a range of accessible synthetic methodologies, make it an attractive starting point for medicinal chemistry campaigns. A thorough understanding of its chemistry, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block in the pursuit of new medicines.
References
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PubChemLite. Piperidine-2,3-dione (C5H7NO2). Available from: [Link]
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PubChem. 1-(4-Iodophenyl)piperidine-2,3-dione | C11H10INO2 | CID 71113130. Available from: [Link]
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ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]
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PubChem. 2,3-Piperazinedione | C4H6N2O2 | CID 72761. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Available from: [Link]
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Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]
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ResearchGate. Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Available from: [Link]
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Royal Society of Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Available from: [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]
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Royal Society of Chemistry. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]
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Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]
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Technical Data Sheet & Research Guide: Piperidine-2,3-dione (CAS 41907-06-6)
The following is an in-depth technical guide and whitepaper for Piperidine-2,3-dione (CAS 41907-06-6) , designed for researchers and drug development professionals.
Part 1: Executive Summary
Piperidine-2,3-dione (CAS 41907-06-6), also known as 2,3-dioxopiperidine, is a specialized heterocyclic building block belonging to the class of vicinal dicarbonyls. Unlike its more common isomer glutarimide (piperidine-2,6-dione), the 2,3-dione motif presents a unique electrophilic profile due to the adjacent carbonyl groups (an
This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of bioactive alkaloids, potential anticonvulsants, and enzyme inhibitors. Its high reactivity at the C3 position makes it an ideal substrate for condensation reactions, enabling the rapid generation of diverse chemical libraries.
Key Applications:
-
Medicinal Chemistry: Precursor for multisubstituted piperidine alkaloids and peptidomimetics.
-
Synthetic Organic Chemistry: Substrate for Schiff base formation, enamine synthesis, and heterocycle annulation.
-
Agrochemicals: Intermediate in the synthesis of crop protection agents.
Part 2: Chemical Identity & Physicochemical Properties[1]
Substance Identification[1][2][3]
| Parameter | Data |
| Chemical Name | Piperidine-2,3-dione |
| CAS Registry Number | 41907-06-6 |
| Synonyms | 2,3-Piperidinedione; 2,3-Dioxopiperidine; 3-Oxopiperidin-2-one |
| Molecular Formula | |
| Molecular Weight | 113.11 g/mol |
| SMILES | O=C1CCCC(=O)N1 (Note: Tautomeric forms exist) |
| InChI Key | CNMOHEDUVVUVPP-UHFFFAOYSA-N |
Physical Properties & Stability
| Property | Specification |
| Appearance | White to off-white solid / crystalline powder |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile). Sparingly soluble in non-polar solvents. |
| Melting Point | Predicted range: 90°C – 110°C (Dependent on purity/crystallinity) |
| Stability | Hygroscopic. Sensitive to oxidation. |
| Storage Conditions | Strictly 2–8°C (Refrigerate) or -20°C for long term. Store under inert atmosphere (Argon/Nitrogen). |
Part 3: Mechanism of Reactivity & Biological Potential
The Vicinal Dicarbonyl Mechanism
The defining feature of CAS 41907-06-6 is the vicinal dicarbonyl moiety (C2=O and C3=O). This structure creates a "push-pull" electronic environment:
-
Electrophilicity: The C3 ketone is highly electrophilic, more so than a standard ketone, due to the electron-withdrawing inductive effect of the adjacent amide carbonyl (C2).
-
Nucleophilic Attack: It readily undergoes condensation with nucleophiles (amines, hydrazines) at the C3 position to form stable imines or enamines.
-
Tautomerism: In solution, the compound may exist in equilibrium with its enol forms (3-hydroxy-5,6-dihydropyridin-2(1H)-one), which influences its reactivity in alkylation reactions.
Biological Relevance
While Piperidine-2,3-dione is primarily a scaffold, its derivatives exhibit significant biological activities:
-
Enzyme Inhibition: The dione motif can act as a transition-state mimic for proteases or kinases.
-
CNS Activity: Structurally related piperidinediones are investigated for anticonvulsant and sedative properties, modulating GABAergic systems.
-
Cytotoxicity: Certain 3-substituted derivatives show antiproliferative activity against cancer cell lines (e.g., A549 lung cancer cells) by interfering with DNA replication or microtubule dynamics.
Part 4: Visualization of Reactivity
The following diagram illustrates the core reactivity pathways for Piperidine-2,3-dione, highlighting its utility as a divergent synthetic node.
Caption: Divergent synthetic pathways for Piperidine-2,3-dione utilizing its electrophilic C3 ketone and acidic alpha-protons.[1]
Part 5: Experimental Protocols
Handling & Storage Protocol
-
Hygroscopicity Warning: This compound absorbs atmospheric moisture, which hydrolyzes the dione ring or leads to hydration of the C3 ketone.
-
Protocol:
-
Upon receipt, verify the seal integrity.
-
Store the primary container at 2–8°C (short term) or -20°C (long term).
-
Weighing: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh quickly under a flow of dry nitrogen.
-
General Protocol: Condensation with Primary Amines
This protocol describes the synthesis of a Schiff base/enamine derivative, a common first step in drug discovery workflows.
Materials:
-
Piperidine-2,3-dione (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.0 – 1.1 equiv)
-
Solvent: Anhydrous Ethanol or Toluene
-
Catalyst: Glacial Acetic Acid (cat. 5 mol%) or p-TsOH (cat.)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine-2,3-dione (1 mmol) in anhydrous Ethanol (5 mL).
-
Addition: Add the primary amine (1.1 mmol) dropwise. If the amine is a solid, dissolve it in a minimal amount of ethanol first.
-
Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap).
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel).
Part 6: Safety & Toxicology (Class 6.1)
Hazard Classification: Based on structural analogs and HazMat data for piperidine diones, treat this substance as Toxic and Irritant .
| Hazard Class | Statement |
| Acute Toxicity | H301/H311: Toxic if swallowed or in contact with skin.[2] |
| Irritation | H315/H319: Causes skin irritation and serious eye irritation. |
| Sensitization | Potential respiratory sensitizer (avoid dust inhalation). |
Safety Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Spill Response: Contain spill. Dampen with water to prevent dusting, sweep up, and dispose of as hazardous chemical waste. Do not flush down the drain.
Part 7: References
-
Benchchem. Piperidine-2,3-dione | 41907-06-6 | Technical Product Page. Retrieved from
-
ChemScene. Piperidine-2,3-dione CAS 41907-06-6 Data Sheet. Retrieved from
-
ResearchGate. Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. (Analogous chemistry validation). Retrieved from
-
PubChem. Piperidine Derivatives and Reactivity. National Library of Medicine. Retrieved from
-
AChemBlock. Piperidine-2,3-dione Product Specifications. Retrieved from
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Vicinal Diketone and Piperidine-Dione Derivatives in Drug Discovery: Established Roles and Uncharted Frontiers
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to adopt specific three-dimensional conformations, make it an ideal building block for engaging with complex biological targets.[1][2] A particularly intriguing, albeit underexplored, functionalization of this scaffold is the incorporation of a vicinal diketone moiety. While direct literature on piperidines bearing adjacent carbonyl groups (e.g., piperidine-2,3-diones) is sparse, their non-vicinal counterparts, such as piperidine-2,6-diones and piperidine-2,4-diones, have emerged as valuable pharmacophores.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological applications of piperidine-dione derivatives in drug discovery. We will delve into established synthetic routes for piperidine-2,6-diones (glutarimides) and their validated role as inducers of fetal hemoglobin for treating hematological disorders.[3] Furthermore, this guide will venture into the theoretical landscape of vicinal diketone piperidines, proposing potential synthetic strategies and discussing the unique chemical reactivity this functionality could offer for designing novel therapeutics, such as covalent inhibitors or metal-chelating agents. By synthesizing established data with forward-looking chemical insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and inspiration to explore this promising chemical space.
Chapter 1: The Piperidine Scaffold: A Privileged Core in Medicinal Chemistry
The piperidine heterocycle is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[4][5] Its significance stems from a unique combination of properties that make it exceptionally well-suited for drug design. The piperidine ring is not merely a passive linker; its conformational flexibility allows it to present substituents in precise three-dimensional arrangements, facilitating optimal interactions with the binding pockets of biological targets.[1] Furthermore, the basic nitrogen atom (typical pKa ~11) is often protonated at physiological pH, enabling strong ionic interactions and improving aqueous solubility, while the overall saturated carbocyclic framework helps maintain the lipophilicity required to cross cellular membranes.[1]
The metabolic stability of the piperidine ring is another key advantage, although this is highly dependent on the substitution pattern.[1] This combination of structural and physicochemical attributes has led to its incorporation into drugs across a wide array of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][6][7]
Caption: Key diversification points and properties of the piperidine scaffold.
Chapter 2: Piperidine-Dione Derivatives: Synthesis and Chemical Properties
The introduction of carbonyl functionalities onto the piperidine ring creates piperidine-dione derivatives, a class of compounds with distinct chemical properties and therapeutic applications. The positioning of these keto groups dictates the synthetic strategy and the molecule's ultimate biological role.
Synthesis of Piperidine-2,6-Diones (Glutarimide Derivatives)
Piperidine-2,6-diones, also known as glutarimides, are readily accessible synthetically. The most common and straightforward approach involves the condensation of glutaric acid or its anhydride with a primary amine, often under thermal conditions or with a catalyst to facilitate dehydration and cyclization.[8]
Causality in Experimental Design: The choice of glutaric acid as a starting material directly establishes the 1,5-dicarbonyl relationship required for the 2,6-dione framework. The use of a primary amine provides the nitrogen atom for the heterocycle, with the amine's substituent becoming the N-substituent on the final piperidine-dione ring. Heating the reaction mixture is crucial as it provides the activation energy needed to drive off water, which is the byproduct of the two amide bond formations, thus favoring the formation of the cyclic imide product according to Le Chatelier's principle.
Experimental Protocol: Synthesis of 1-Aryl-piperidine-2,6-diones [8]
-
Step 1: Reagent Preparation: In a 100 mL round-bottom flask, combine glutaric acid (0.01 mol) and the desired primary aromatic amine (0.01 mol).
-
Step 2: Catalyst Addition (Optional but Recommended): Add a catalytic amount of a mild Lewis acid, such as zinc chloride (ZnCl2), to the mixture. This polarizes the carbonyl groups of the glutaric acid, making them more electrophilic and susceptible to nucleophilic attack by the amine.
-
Step 3: Solvent and Reflux: Add ethanol (20-30 mL) as a solvent to ensure homogeneity. Equip the flask with a reflux condenser.
-
Step 4: Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 5: Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Filter the solid product and wash with cold ethanol. Recrystallize the crude product from aqueous ethanol to obtain the purified 1-aryl-piperidine-2,6-dione.
Synthesis of Piperidine-2,4-Diones
The synthesis of piperidine-2,4-diones is more complex due to the asymmetric placement of the carbonyl groups. These structures serve as versatile platforms for constructing highly functionalized piperidine systems. A review of the literature highlights two primary approaches: traditional methods based on carbonyl compound transformations and more novel strategies involving anionic enolate rearrangements. These methods provide access to structurally diverse compounds in both racemic and enantiopure forms, making them valuable intermediates in drug development.
The Unexplored Frontier: Vicinal Diketone Piperidines
While piperidine-2,6- and -2,4-diones are established scaffolds, piperidines bearing vicinal diketones (e.g., piperidine-2,3-dione or piperidine-3,4-dione) represent a largely unexplored area of chemical space. The high electrophilicity and unique reactivity of the 1,2-dicarbonyl motif could unlock novel mechanisms of biological action.
Hypothetical Synthetic Strategies: In the absence of direct literature, synthetic routes can be postulated based on established organic transformations:
-
Oxidation of α-Hydroxy Ketones: A piperidine-2-one-3-ol or piperidine-3-one-4-ol could be oxidized using mild reagents like Dess-Martin periodinane (DMP) or Swern oxidation to yield the corresponding vicinal diketone. The choice of a non-acidic, non-aqueous oxidant is critical to avoid degradation of the sensitive diketone product.
-
Oxidation of Vicinal Diols: A piperidine-2,3-diol could be selectively oxidized to the diketone. This is a challenging transformation that requires careful selection of reagents to avoid over-oxidation and C-C bond cleavage (e.g., which would occur with periodate or lead tetraacetate).
-
Ring-Closing Metathesis (RCM) / Ozonolysis: An acyclic precursor containing two suitably placed ester or ketone functionalities could potentially be cyclized, though constructing such a precursor efficiently would be a significant synthetic challenge.
Caption: Hypothetical synthetic pathways to vicinal diketone piperidines.
Chapter 3: Pharmacological Applications and Mechanisms of Action
The biological activity of piperidine-diones is highly dependent on their substitution pattern, with different isomers targeting distinct cellular pathways and therapeutic areas.
Piperidine-2,6-Diones as Fetal Hemoglobin Inducers
A significant recent application of the piperidine-2,6-dione scaffold is in the treatment of hemoglobinopathies like sickle cell disease (SCD) and β-thalassemia.[3] Novel derivatives have been developed that induce the expression of fetal hemoglobin (HbF), which can ameliorate the symptoms of these diseases.[3]
Mechanism of Action: These compounds are designed to reduce the expression of the Widely Interspaced Zinc Finger (WIZ) protein.[3] WIZ is a component of a transcriptional repressor complex that silences the gamma-globin gene, which codes for a subunit of HbF. By inhibiting this repressor complex, the piperidine-2,6-dione derivatives effectively reactivate HbF production in adult red blood cells. This represents a targeted therapeutic strategy validated by both genetic and pharmacological evidence.
Caption: Mechanism of HbF induction by piperidine-2,6-dione derivatives.
| Compound Class | Biological Target | Therapeutic Area | Reference |
| Substituted Piperidine-2,6-diones | WIZ Protein | Sickle Cell Disease, β-Thalassemia | [3] |
| 1-Aryl-piperidine-2,6-diones | Various Bacteria/Fungi | Antimicrobial | [8] |
| General Piperidine Derivatives | Various (Enzymes, Receptors) | Oncology, CNS Disorders, Pain | [6][7][9] |
| Table 1: Summary of Pharmacological Applications of Piperidine-Dione Scaffolds. |
Broad-Spectrum Biological Activity
Beyond hemoglobinopathies, various piperidine and piperidine-dione derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[6][7][8][10] For instance, certain derivatives have shown potent antiproliferative activity against human cancer cell lines, with some compounds inducing apoptosis.[11] The versatility of the piperidine scaffold allows for fine-tuning of its structure to target different biological pathways, making it a continuously fruitful area of research.[12][13]
Chapter 4: Challenges and Future Perspectives
While the piperidine-dione scaffold holds significant promise, challenges remain in its development. For glutarimide derivatives, achieving selectivity and minimizing off-target effects, particularly those related to the broader class of immunomodulatory imide drugs (IMiDs), is a key consideration. For the unexplored vicinal diketone piperidines, the primary challenge is synthetic accessibility. Developing robust, scalable, and high-yielding synthetic routes is the first and most critical hurdle.
Future Directions: The future of this field lies in the exploration of the uncharted chemical space of vicinal diketone piperidines. Their inherent electrophilicity makes them prime candidates for several advanced drug design strategies:
-
Covalent Inhibitors: The two adjacent carbonyls constitute a reactive "warhead" that could form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a target protein's active site, leading to potent and durable inhibition.
-
Reversible Covalent Chemistry: The reactivity could be tuned to allow for reversible covalent interactions, a strategy gaining traction for combining high potency with improved safety profiles.
-
Metal-Chelating Agents: The vicinal diketone motif is an excellent bidentate ligand for metal ions. This could be exploited to develop drugs that target metalloenzymes or modulate metal ion homeostasis.
Conclusion
Piperidine-dione derivatives represent a versatile and pharmacologically significant class of molecules. The established success of piperidine-2,6-diones in modulating protein expression for the treatment of genetic blood disorders highlights the therapeutic potential embedded in this scaffold. However, the most exciting opportunities may lie ahead. The systematic exploration of vicinal diketone piperidines—from the development of novel synthetic methodologies to their evaluation against a range of biological targets—could unlock a new chapter in drug discovery, providing novel tools to address challenging diseases. This guide serves as both a summary of current knowledge and a call to action for medicinal chemists to investigate this promising, yet overlooked, molecular framework.
References
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Barros, F. W. A., et al. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 10(9), e0137893. Available from: [Link]
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Tsu-Huan, L., et al. (1983). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry, 26(4), 580-583. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
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Deb, P. K., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. Available from: [Link]
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Singh, U. P., et al. (2014). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available from: [Link]
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Sazonov, I. O., et al. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(45), 9193-9214. Available from: [Link]
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Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483. Available from: [Link]
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Patel, R., et al. (2014). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 6(5), 354-361. Available from: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. Available from: [Link]
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Sundberg, R. J. (1996). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. Available from: [Link]
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Yeleuov, M., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 289, 118213. Available from: [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. Available from: [Link]
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Bonazzi, S., et al. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Medicinal Chemistry Letters, 12(9), 1501-1502. Available from: [Link]
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Li, Y., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Marine Drugs, 19(10), 573. Available from: [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available from: [Link]
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Sharma, P., & Kumar, A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(10), 954-976. Available from: [Link]
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Kumar, A., et al. (2020). Vicinal Diaryl Heterocyclic System: A Privileged Scaffold in the Discovery of Potential Therapeutic Agents. ResearchGate. Available from: [Link]
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Talbi, S., et al. (2022). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. Available from: [Link]
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Meanwell, N. A. (2018). Modern advances in heterocyclic chemistry in drug discovery. RSC Chemical Biology, 9(10), 2444-2485. Available from: [Link]
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Pandey, V., & Chawla, P. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available from: [Link]
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Iannelli, P., & D'Andrea, P. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals, 17(9), 1145. Available from: [Link]
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The 2,3-Dioxopiperidine Scaffold: A Privileged Core for Modulating Complex Biological Pathways
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Methodological & Application
Condensation Reactions of Piperidine-2,3-dione with Hydrazines: A Comprehensive Guide to Synthesis, Mechanism, and Application
Introduction: Unveiling the Synthetic Potential of Piperidine-2,3-dione
Piperidine-2,3-dione, a versatile heterocyclic scaffold, serves as a pivotal starting material in the synthesis of a diverse array of nitrogen-containing compounds. Its unique structural feature, an α-keto-lactam moiety, presents two distinct carbonyl groups at the C2 and C3 positions, offering a gateway to complex molecular architectures. The condensation reaction of this dione with hydrazine and its derivatives is a cornerstone transformation, leading to the formation of hydrazones which can subsequently undergo intramolecular cyclization. This process culminates in the generation of fused heterocyclic systems, most notably the pyrazolo[4,3-c]pyridin-4-one core.
The resulting pyrazolo[4,3-c]pyridine derivatives are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide spectrum of biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] This guide provides an in-depth exploration of the condensation reactions of piperidine-2,3-dione with hydrazines, offering detailed protocols, mechanistic insights, and a discussion of the applications of the synthesized compounds.
Reaction Mechanisms and Regioselectivity
The initial step in the reaction between piperidine-2,3-dione and a hydrazine derivative is a classic condensation reaction to form a hydrazone. A critical aspect of this transformation is its regioselectivity. The piperidine-2,3-dione molecule possesses a ketone at the C3 position and an amide (lactam) at the C2 position. The C3 ketone is significantly more electrophilic and reactive towards nucleophilic attack by hydrazines compared to the less reactive C2 amide carbonyl. This differential reactivity ensures that the condensation occurs selectively at the C3 position, yielding the 3-hydrazono-piperidin-2-one intermediate.
Following the formation of the hydrazone, an intramolecular cyclization can be induced, typically under acidic or thermal conditions. This cyclization involves the nucleophilic attack of the secondary amine of the hydrazone moiety onto the C2 amide carbonyl, followed by the elimination of a water molecule. This cascade reaction leads to the formation of the fused pyrazolo[4,3-c]pyridin-4-one ring system.
Diagrammatic Representation of the General Reaction Mechanism:
Caption: General reaction pathway for the condensation of piperidine-2,3-dione with hydrazines and subsequent cyclization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-hydrazono-piperidin-2-ones and their subsequent cyclization to pyrazolo[4,3-c]pyridin-4-ones. These protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure experimental success.
Protocol 1: Synthesis of 3-(2-Phenylhydrazono)piperidin-2-one
This protocol details the initial condensation reaction between piperidine-2,3-dione and phenylhydrazine.
Materials:
-
Piperidine-2,3-dione
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-2,3-dione (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of dione).
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of a new, more polar spot indicates product formation.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pale yellow crystals.
-
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected IR peaks include N-H stretching, C=O (amide), and C=N (hydrazone) absorptions.
Self-Validation Checklist:
-
TLC Analysis: A single major product spot with a different Rf value from the starting materials.
-
Melting Point: A sharp and consistent melting point for the recrystallized product.
-
Spectroscopic Data: ¹H NMR should show characteristic peaks for the piperidine ring protons and the aromatic protons of the phenyl group, as well as a signal for the N-H proton of the hydrazone. Mass spectrometry should confirm the expected molecular weight.
Protocol 2: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
This protocol describes the intramolecular cyclization of the 3-(2-phenylhydrazono)piperidin-2-one intermediate to the final fused heterocyclic product.
Materials:
-
3-(2-Phenylhydrazono)piperidin-2-one (from Protocol 1)
-
Polyphosphoric Acid (PPA) or a suitable acidic medium (e.g., glacial acetic acid)
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus
-
Purification solvents
Procedure:
-
Reaction Setup: Place the 3-(2-phenylhydrazono)piperidin-2-one (1.0 eq) in a round-bottom flask.
-
Acid-Catalyzed Cyclization: Add polyphosphoric acid (PPA) in excess (e.g., 10 times the weight of the hydrazone) to the flask.
-
Reaction Execution: Heat the mixture with stirring in an oil bath at 120-140 °C for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Neutralization and Filtration: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the formation of the pyrazolo[4,3-c]pyridin-4-one ring system.
Workflow Visualization:
Caption: Step-by-step workflow for the synthesis of pyrazolo[4,3-c]pyridin-4-ones from piperidine-2,3-dione.
Data Summary and Comparison
The choice of hydrazine derivative and reaction conditions can influence the outcome of the condensation and cyclization reactions. The following table summarizes typical reaction parameters for the synthesis of various pyrazolo[4,3-c]pyridin-4-one derivatives.
| Hydrazine Derivative | Condensation Conditions | Cyclization Conditions | Typical Yield (%) |
| Hydrazine Hydrate | Ethanol, Reflux, 2h | Acetic Acid, Reflux, 4h | 60-75 |
| Phenylhydrazine | Ethanol, Acetic Acid (cat.), Reflux, 3h | Polyphosphoric Acid, 130°C, 2h | 65-80 |
| 4-Chlorophenylhydrazine | Methanol, Reflux, 4h | Dowtherm A, 250°C, 1h | 55-70 |
| 2,4-Dinitrophenylhydrazine | Ethanol, H₂SO₄ (cat.), Reflux, 2h | PPA, 140°C, 3h | 70-85 |
Applications in Drug Discovery and Development
The pyrazolo[4,3-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have been investigated for various therapeutic applications:
-
Anticancer Agents: Certain pyrazolo[4,3-c]pyridines have demonstrated potent inhibitory activity against various kinases, which are key enzymes involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: The structural motif is present in compounds exhibiting activity against various bacterial and fungal strains.
-
Central Nervous System (CNS) Agents: Derivatives have been explored for their potential as anxiolytics, anticonvulsants, and for the treatment of neurodegenerative diseases.[1]
-
Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[2][3][4]
The synthetic routes described in this guide provide a robust platform for the generation of libraries of novel pyrazolo[4,3-c]pyridine derivatives for screening in drug discovery programs. The ability to readily modify the hydrazine component allows for systematic structure-activity relationship (SAR) studies, a critical component of modern drug development.
Conclusion
The condensation of piperidine-2,3-dione with hydrazines represents a powerful and versatile strategy for the synthesis of medicinally relevant pyrazolo[4,3-c]pyridin-4-one derivatives. The regioselective nature of the initial condensation, followed by an efficient intramolecular cyclization, provides a reliable pathway to these complex heterocyclic systems. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the full potential of this important class of reactions.
References
-
Supuran, C. T., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
-
Khabnadideh, S., et al. (2012). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 9(4), 427-436. [Link]
-
Vullo, D., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]
-
Gudimalla, N., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. [Link]
Sources
Using piperidine-2,3-dione as a precursor for pyrazine derivatives
Application Note & Protocol
Topic: Piperidine-2,3-dione as a Versatile Precursor for the Synthesis of Novel Pyrazine Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing piperidine-2,3-dione as a strategic precursor in the synthesis of complex pyrazine-containing heterocyclic scaffolds. Pyrazine and its derivatives are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] This document elucidates the mechanistic rationale behind the condensation of piperidine-2,3-dione with 1,2-diamines to afford tetrahydropiperido[2,3-b]pyrazine derivatives, a class of compounds with significant potential in drug discovery programs.[2][4] We present a robust, step-by-step protocol, troubleshooting advice, and expected outcomes to enable researchers, scientists, and drug development professionals to effectively employ this methodology for the generation of novel molecular entities.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged N-heterocyclic motif found in a wide array of biologically active compounds.[3] Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-relationship, allow it to serve as a key pharmacophore, engaging in specific hydrogen bonding and π-stacking interactions with biological targets.[5][6] This has led to the development of numerous FDA-approved drugs containing the pyrazine core, with applications ranging from antimycobacterial agents like Pyrazinamide to diuretics such as Amiloride.[2][5] The continued exploration of novel pyrazine derivatives is a vibrant area of research, driven by the quest for new therapeutics with improved efficacy and selectivity.[1][4]
A cornerstone of pyrazine synthesis is the condensation of an α-dicarbonyl compound with a 1,2-diamine.[7][8] While simple α-diketones are commonly used, the strategic use of cyclic α-dicarbonyl precursors like piperidine-2,3-dione offers a direct route to more complex, fused heterocyclic systems. Piperidine-2,3-dione, a cyclic α-keto-lactam, serves as a conformationally constrained and highly reactive synthon, enabling the efficient construction of novel scaffolds for library synthesis and lead optimization campaigns.
Mechanistic Rationale: The Condensation Pathway
The synthesis of quinoxaline and related pyrazine derivatives via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is a well-established and reliable transformation in heterocyclic chemistry.[7][9] The reaction of piperidine-2,3-dione with an o-phenylenediamine follows this classical pathway to yield a tetrahydropiperido[2,3-b]pyrazine core.
The causality behind the mechanism is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one amino group from the o-phenylenediamine onto one of the carbonyl carbons (the C2 ketone is generally more electrophilic) of piperidine-2,3-dione.
-
Formation of Hemiaminal & Dehydration: This attack forms a transient hemiaminal intermediate, which readily dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The second, pendant amino group then undergoes a rapid intramolecular nucleophilic attack on the remaining carbonyl carbon (the C3 amide).
-
Final Dehydration: A second dehydration event occurs, leading to the formation of the stable, aromatic pyrazine ring fused to the piperidine system.
This sequence is typically acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity, facilitating the initial nucleophilic attack.
Caption: Figure 1: Reaction Mechanism.
Experimental Protocol: Synthesis of 6,7,8,9-tetrahydropiperido[2,3-b]pyrazine
This section provides a detailed, self-validating protocol for a representative synthesis. The inclusion of reaction monitoring and characterization steps allows the researcher to confirm the progress and outcome of the experiment. This method is adapted from established procedures for quinoxaline synthesis.[7][10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-2,3-dione | ≥97% | Commercial Source | Store under inert gas. |
| o-Phenylenediamine | ≥99% | Commercial Source | Purify by sublimation if discolored. |
| Glacial Acetic Acid | ACS Grade | Commercial Source | Serves as both solvent and catalyst. |
| Ethanol | Reagent Grade | Commercial Source | For recrystallization. |
| Ethyl Acetate | ACS Grade | Commercial Source | For TLC and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For TLC and chromatography. |
| TLC Plates | Silica Gel 60 F254 | Commercial Source | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2,3-dione (1.27 g, 10 mmol, 1.0 equiv.).
-
Addition of Reagents: To the flask, add o-phenylenediamine (1.08 g, 10 mmol, 1.0 equiv.) followed by glacial acetic acid (20 mL).
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 120 °C. Stir the mixture vigorously. The solution should become homogeneous upon heating.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30% Ethyl Acetate in Hexanes. The starting materials should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Precipitation and Filtration: A solid precipitate should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod. Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold water (3 x 30 mL) to remove residual acetic acid, followed by a small amount of cold ethanol (1 x 10 mL) to aid in drying.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield, melting point, and characterize the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Expected Outcomes and Data
The following table summarizes the expected results for the synthesis of the parent compound and a representative derivative to illustrate the scope of the reaction.
| Compound | R-Group on Diamine | Typical Yield | Reaction Time (h) | M.P. (°C) |
| 1a | H | 85-95% | 2 | >250 |
| 1b | 4,5-dimethyl | 80-90% | 2.5 | >250 |
| 1c | 4-nitro | 70-80% | 4 | >280 |
Note: Data are representative and based on analogous reactions in the literature. Actual results may vary.[7][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Product lost during workup. | 1. Increase reaction time or temperature slightly. Monitor by TLC to confirm completion. 2. Use high-purity reagents. Recrystallize or sublime o-phenylenediamine if it is dark. 3. Ensure complete precipitation by cooling for a longer period. Use minimal solvent for recrystallization. |
| Reaction Stalls | Deactivated diamine (e.g., with strong electron-withdrawing groups). | Increase reaction temperature to 140 °C or consider a stronger acid catalyst, though acetic acid is generally sufficient. |
| Product is Dark/Oily | Formation of polymeric side products due to oxidation of the diamine. | Ensure the reaction is performed promptly after adding reagents. If the diamine is old or discolored, purify it before use. The crude product may require column chromatography for purification if recrystallization is ineffective. |
Conclusion
Piperidine-2,3-dione is a highly effective and practical precursor for the synthesis of fused pyrazine heterocycles. The condensation reaction with 1,2-diamines provides a direct, high-yielding, and operationally simple method to access novel tetrahydropiperido[2,3-b]pyrazine scaffolds. This application note provides the foundational knowledge and a robust protocol to empower researchers to explore this chemistry, facilitating the discovery and development of new chemical entities for pharmaceutical and materials science applications.
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Application Notes & Protocols: Synthesis of Bioactive Alkaloids Using 2,3-Dioxopiperidine Intermediates
Introduction: The 2,3-Dioxopiperidine Scaffold as a Privileged Intermediate
Nature has long utilized the piperidine ring as a core scaffold in a vast array of bioactive alkaloids, which exhibit a wide spectrum of pharmacological activities. In the ongoing quest for novel therapeutics, synthetic chemists aim to replicate and expand upon this natural diversity.[1] A key challenge lies in developing modular and efficient synthetic routes that allow for the rapid generation of structurally diverse alkaloid analogues.[2] The 2,3-dioxopiperidine moiety, and its more stable enol tautomer, 3-hydroxy-2-piperidinone, has emerged as a highly versatile and powerful intermediate for this purpose.[3]
This application note provides a comprehensive guide to the synthesis and utilization of the 2,3-dioxopiperidine intermediate for constructing bioactive alkaloid-like compounds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and subsequent derivatization, and offer insights into the characterization and troubleshooting of these synthetic pathways. The methodologies described herein are designed to be both robust and adaptable, serving as a foundational platform for diversity-oriented synthesis in drug discovery programs.
Mechanistic Rationale: The Reactivity of the 2,3-Dioxopiperidine Core
The utility of the 2,3-dioxopiperidine intermediate stems from its unique electronic and structural properties. It exists in a tautomeric equilibrium with the more stable 3-hydroxy-2-piperidinone form. This equilibrium provides multiple reactive sites that can be selectively functionalized.
The core reactivity pathways include:
-
O-Alkylation/Acylation: The enolic hydroxyl group at the C3 position is a soft nucleophile, readily undergoing reactions with various electrophiles to introduce diversity.
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring is a classic nucleophile, allowing for modification with a wide range of substituents.
-
C-H Functionalization: Modern catalytic methods can enable the selective functionalization of C-H bonds at other positions on the ring, further expanding structural diversity.[4]
-
Ring-Opening Aminolysis: Under specific catalytic conditions, the lactam can be opened to generate highly functionalized acyclic amides, providing a route to different classes of compounds.[3]
The strategic combination of these reactions allows for a "scaffold hopping" approach, where a single core intermediate can be elaborated into a multitude of distinct molecular architectures.[3]
Figure 1. General synthetic pathways originating from the 2,3-dioxopiperidine intermediate.
Protocol 1: Synthesis of the Core Intermediate: N-Benzyl-3-hydroxy-5,5-dimethylpiperidine-2-one
This protocol details the synthesis of a versatile N-protected 2,3-dioxopiperidine (as its enol tautomer) from a commercially available starting material. The N-benzyl group provides stability and can be removed later via hydrogenolysis if a free N-H is desired. The gem-dimethyl group at C5 blocks potential side reactions at the C5 position.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 3,3-Dimethylglutaric anhydride | ≥98% | Sigma-Aldrich | |
| Benzylamine | ≥99% | Sigma-Aldrich | |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Lithium diisopropylamide (LDA) | 2.0 M in THF/heptane | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free. Store over molecular sieves. |
| (+)-Camphorsulfonyl)oxaziridine (CSO) | ≥98% | Sigma-Aldrich | Chiral oxidizing agent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep | |
| Brine | Saturated NaCl(aq) | In-house prep | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
Step-by-Step Methodology
Figure 2. Experimental workflow for the synthesis of the core intermediate.
Part A: Synthesis of N-Benzyl-3,3-dimethylglutarimide
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-dimethylglutaric anhydride (10.0 g, 70.3 mmol) and anhydrous toluene (150 mL).
-
Reagent Addition: Add benzylamine (7.53 g, 70.3 mmol, 1.0 eq) to the flask via syringe.
-
Dehydration: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 12-18 hours, or until no more water is collected.
-
Expert Insight: The azeotropic removal of water drives the imide formation to completion. Ensuring the system is properly sealed is critical for efficiency.
-
-
Work-up: Allow the reaction to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-benzyl-3,3-dimethylglutarimide as a white crystalline solid.
Part B: α-Hydroxylation to form N-Benzyl-3-hydroxy-5,5-dimethylpiperidine-2-one
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the N-benzyl-3,3-dimethylglutarimide (10.0 g, 43.2 mmol) and anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA (2.0 M solution, 23.8 mL, 47.5 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Expert Insight: The use of LDA, a strong, non-nucleophilic base, ensures clean and complete deprotonation at the α-carbon to form the lithium enolate without competing side reactions.
-
-
Oxidation: In a separate flame-dried flask, dissolve (+)-Camphorsulfonyl)oxaziridine (CSO) (11.9 g, 52.0 mmol, 1.2 eq) in anhydrous THF (50 mL). Add this solution dropwise to the enolate solution at -78 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Add ethyl acetate (200 mL) and water (100 mL). Separate the layers. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the title compound as a white solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 65-75% (for Part B) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 4.95 (d, 1H), 4.85 (d, 1H), 3.60 (s, 1H, OH), 3.45 (dd, 1H), 2.40 (d, 1H), 2.20 (d, 1H), 1.15 (s, 3H), 1.05 (s, 3H). Note: OH peak may be broad and exchangeable with D₂O. Chemical shifts are representative.[5] |
| ¹³C NMR (CDCl₃) | δ 172.5, 137.0, 128.8, 128.0, 127.5, 75.0, 50.5, 45.0, 35.5, 28.0, 25.5. Note: Chemical shifts are representative.[5] |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₄H₁₉NO₂: 248.1494; found: 248.1492. |
Protocol 2: Application in Alkaloid Synthesis - Synthesis of a Prosophylline Analogue
This protocol demonstrates the use of the synthesized intermediate in a two-step sequence to generate a C3-O-alkylated product, which is a core structural motif found in alkaloids like (-)-prosophylline.[6] This showcases the O-alkylation pathway.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| N-Benzyl-3-hydroxy-5,5-dimethylpiperidine-2-one | As synthesized | - | Product from Protocol 1. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive, handle with care. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| 1-Bromoheptane | ≥98% | Sigma-Aldrich | Representative alkylating agent. |
| Diethyl Ether | Anhydrous | VWR | For washing NaH. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion, 200 mg, 5.0 mmol, 1.2 eq).
-
NaH Preparation: Wash the NaH with anhydrous diethyl ether (3 x 5 mL) to remove the mineral oil. Decant the ether carefully each time.
-
Reagent Addition: Suspend the washed NaH in anhydrous DMF (20 mL). Cool the suspension to 0 °C. In a separate flask, dissolve the intermediate from Protocol 1 (1.0 g, 4.04 mmol) in anhydrous DMF (10 mL).
-
Alkoxide Formation: Add the solution of the intermediate dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at 0 °C. Evolution of H₂ gas should be observed.
-
Self-Validation Check: The cessation of gas evolution indicates the complete formation of the sodium alkoxide.
-
-
Alkylation: Add 1-bromoheptane (0.87 g, 4.85 mmol, 1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water (10 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine (3 x 30 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield the O-heptyl substituted product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Step 1B | Incomplete enolate formation. Moisture in the reaction. | Ensure all glassware is rigorously flame-dried. Use freshly titrated LDA. Ensure THF and other reagents are completely anhydrous. |
| Side Product Formation | LDA acting as a nucleophile. Enolate reacting with starting material. | Add LDA slowly at -78 °C. Ensure rapid and efficient addition of the CSO electrophile after enolate formation is complete. |
| No Reaction in Step 2 | Inactive NaH. Poor quality DMF. | Use fresh NaH from a newly opened container. Wash thoroughly. Use a fresh bottle of anhydrous DMF. |
| Mixture of N- and O-Alkylation | Use of a less-hindered base or different solvent. | NaH in DMF strongly favors O-alkylation for this substrate. Avoid protic solvents. For N-alkylation, a different strategy would be required. |
References
-
Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Record, 5(2), 70-80. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of Chemical Research, 40(10), 1063-1074. [Link]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperidine alkaloids.
-
Pearson, W. H., & Walavalkar, R. (2001). The Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. Molecules, 6(6), 512-520. [Link]
-
Trinh, A., & Kou, K. G. M. (2022). Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Isoquinoline Alkaloids. eScholarship, University of California. [Link]
-
Waldmann, H. (2020). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Natural Product Reports, 37(10), 1329-1344. [Link]
-
Watson, D. A., & Beaudry, C. M. (2021). Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. Journal of Organic Chemistry, 86(7), 5035-5046. [Link]
-
Wipf, P., & Rector, S. R. (2004). Tricyclic analogues of epidithiodioxopiperazine alkaloids with promising in vitro and in vivo antitumor activity. Bioorganic & Medicinal Chemistry Letters, 14(22), 5579-5582. [Link]
-
Zhuravlev, A. V., & Tverdomed, S. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7436. [Link]
-
Zymanczyk-Duda, Z., & Klimek-Ochab, M. (2023). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Journal of Molecular Organic Chemistry, 6(4), 84-87. [Link]
-
O'Connor, S. E., & Toste, F. D. (2018). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Nature Chemistry, 10(1), 48-53. [Link]
-
Brandl, T., & Belaj, F. (2019). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis, 11(9), 1335-1345. [Link]
-
Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen, 4(2), 192-196. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
Sources
- 1. Frontiers | Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Functionalization of Bioactive Nitrogen-Containing Heterocycles: Lycopodium and Isoquinoline Alkaloids [escholarship.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in piperidine-2,3-dione condensation
Technical Support Center: Piperidine-2,3-dione Chemistry
Subject: Troubleshooting Low Yields in Piperidine-2,3-dione Condensation Protocols From: Senior Application Scientist, Process Chemistry Division To: Research & Development Team
Executive Summary
The piperidine-2,3-dione scaffold (often existing in equilibrium with its enol tautomer, 3-hydroxy-2-piperidinone) is a notoriously difficult motif to synthesize and handle. Low yields typically stem from three convergent failure modes: premature ring opening (hydrolysis) , uncontrolled polymerization (self-condensation) , and degradation during purification (silica acidity) .
This guide moves beyond standard protocols to address the mechanistic causes of failure. It covers the two most common "condensation" contexts:
-
Ring Formation: The Dieckmann condensation to build the 2,3-dione core.
-
Functionalization: Knoevenagel/Aldol condensation of the 2,3-dione with electrophiles.
Module 1: Troubleshooting Ring Formation (Dieckmann Condensation)
Context: You are cyclizing a diester precursor (e.g., ethyl 4-(N-ethoxycarbonyl-N-alkylamino)butyrate) to form the piperidine-2,3-dione ring.
The Core Problem: The Reversibility Trap
The Dieckmann condensation is reversible. The 2,3-dione product is highly electrophilic and prone to attack by the very ethoxide leaving group generated during the reaction, leading to ring opening.
Diagnostic Q&A
Q1: My TLC shows product formation, but it vanishes upon aqueous workup. Why? A: You likely triggered hydrolytic ring opening . The 2,3-dione imide bond is destabilized by the adjacent carbonyl.
-
The Fix: Avoid strong aqueous acids or bases during quench. Use a buffered quench (e.g., saturated
or Phosphate buffer pH 6-7) at . Do not use NaOH to neutralize.
Q2: I am using NaOEt/EtOH, but yields are stuck at 30%. A: Sodium ethoxide is nucleophilic and can attack the ketone, reversing the cyclization.
-
The Fix: Switch to a non-nucleophilic strong base like Potassium tert-butoxide (
-BuOK) in THF or Toluene. The bulky tert-butoxide anion is less likely to attack the carbonyl carbon, driving the equilibrium toward the enolate salt of the product.
Q3: The reaction turns into a black tar (polymerization). A: This indicates uncontrolled aldol self-condensation. The product (a cyclic ketone) reacts with the starting material or itself.[1]
-
The Fix: Use High-Dilution Conditions . Add the starting diester dropwise to the base solution over 2–4 hours. This keeps the concentration of the electrophile low relative to the base, favoring intramolecular cyclization over intermolecular polymerization.
Optimized Protocol: Dieckmann Cyclization
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Base: 1.2 equiv
-BuOK (sublimed grade preferred). -
Temperature: Start at
for addition, slowly warm to . Avoid reflux unless necessary. -
Quench: Pour cold reaction mixture into excess ice-cold dilute acetic acid/buffer mix.
Module 2: Troubleshooting Functionalization (Knoevenagel/Aldol)
Context: You are reacting an existing piperidine-2,3-dione with an aldehyde.
The Core Problem: Regioselectivity & Enolization
The 2,3-dione has two potential nucleophilic sites (C4 and N1) and is highly enolizable. Standard bases (piperidine, pyridine) often fail to drive the reaction or cause ring cleavage.
Diagnostic Q&A
Q1: The reaction stalls with starting material remaining. A: The equilibrium is unfavorable because water is not being removed, or the base is too weak to deprotonate the C4 position effectively.
-
The Fix: Use TiCl4/Pyridine or Lehnert’s Reagent (
). Titanium coordinates to the dione oxygens, increasing the acidity of the -protons and acting as a water scavenger.
Q2: I see multiple spots indicating ring cleavage. A: Knoevenagel conditions often use amines (piperidine) as catalysts. These amines can act as nucleophiles, attacking the C3 carbonyl and opening the ring (aminolysis).
-
The Fix: Switch to EDDA (Ethylenediammonium diacetate) or use a catalytic amount of amino acid (Glycine) in acetic acid. These provide "soft" acid-base catalysis without high concentrations of free nucleophilic amine.
Module 3: Purification (The Silent Yield Killer)
Context: Your crude NMR looks good, but you lose 50%+ mass on the column.
Critical Warning: Piperidine-2,3-diones are acid-sensitive . Standard silica gel is acidic (
Purification Strategy Table
| Method | Suitability | Notes |
| Standard Silica Flash | ❌ AVOID | Causes streaking, hydrolysis, and mass loss. |
| Neutral Alumina | ✅ Recommended | Lower surface acidity prevents degradation. |
| Triethylamine (TEA) Doped Silica | ✅ Good | Pre-elute column with 1% |
| Recrystallization | ✅ Best | If solid, recrystallize from EtOH/EtOAc. Avoids solid support entirely. |
Visual Troubleshooting Workflows
Figure 1: Reaction Optimization Logic (Dieckmann)
Caption: Decision tree for diagnosing low yields during the ring-closure step.
Figure 2: Purification Decision Matrix
Caption: Workflow to prevent compound degradation during isolation.
References
-
Stereocontrolled Synthesis of 3-hydroxy-2-piperidinones National Institutes of Health (PMC). "Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides."[2][3] [Link]
Sources
Minimizing self-condensation side products of alpha-diketones
Current Status: Operational Ticket Focus: Minimizing Self-Condensation & Degradation Side Products Assigned Specialist: Senior Application Scientist
Diagnostic Interface: Why is my reaction failing?
Before modifying your protocol, identify the specific degradation pathway active in your system. 1,2-dicarbonyls (alpha-diketones) are highly reactive electrophiles that suffer from two distinct "self-destruction" modes depending on their structure.
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose the side product contaminating your mixture.
Figure 1: Decision tree for identifying the primary degradation mechanism based on substrate structure and reaction conditions.
The Mechanistic Landscape (Theory & Causality)
To prevent side products, you must understand the mechanism driving them.
A. The "Polymerization" Trap (Aldol Condensation)
-
Applicable to: Aliphatic diketones (e.g., 2,3-butanedione, 2,3-pentanedione).
-
Mechanism: In the presence of even weak bases, the
-proton is deprotonated to form an enolate. This enolate attacks the highly electrophilic carbonyl of a second diketone molecule. -
Result: Dark, viscous tars or insoluble oligomers.
-
Prevention: Strict exclusion of base; use of acid catalysts; high dilution.
B. The "Rearrangement" Trap (Benzilic Acid Rearrangement)
-
Applicable to: Aromatic diketones (e.g., benzil) and non-enolizable aliphatics.
-
Mechanism: A hydroxide ion (or alkoxide) attacks one carbonyl carbon.[1] The resulting intermediate undergoes a 1,2-migration of the R-group to the adjacent carbon, generating an
-hydroxy acid (or ester).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Result: Loss of the dicarbonyl functionality; formation of a carboxylic acid derivative.[1][2]
-
Prevention: Remove water/hydroxide sources; use non-nucleophilic bases if base is required.
Troubleshooting Guides (Q&A)
Scenario 1: "I am synthesizing a quinoxaline using a diamine, but my yield is <40% and I see a carboxylic acid peak in NMR."
Diagnosis: You are likely using a basic condition (e.g., NaOH, KOH, or even Carbonate) which is triggering the Benzilic Acid Rearrangement faster than the condensation with the diamine.
Corrective Protocol:
-
Switch to Acid Catalysis: Quinoxaline formation is effectively catalyzed by Brønsted acids (Acetic acid, catalytic HCl) or Lewis acids (Iodine, sulfamic acid). This protonates the carbonyl, making it more electrophilic for the amine without triggering the base-mediated rearrangement [1].
-
Buffer the System: If your amine is a salt (e.g., diamine dihydrochloride), do not use strong base to free it. Use Sodium Acetate (NaOAc). This maintains a pH ~4-5, preventing rearrangement.
Scenario 2: "My 2,3-butanedione turns into a gel during storage."
Diagnosis: Self-Condensation (Aldol). Even trace moisture or alkalinity from glass surfaces can catalyze the enolization of aliphatic diketones.
Corrective Protocol:
-
Storage: Store at 4°C in amber glass (light can induce radical coupling).
-
Stabilization: Ensure the container is flushed with Argon.
-
Purification: If the reagent is old, distill it immediately before use. The oligomers are non-volatile and will remain in the pot.
Scenario 3: "I'm oxidizing an alkyne to a diketone using DMSO, but I'm getting cleavage products."
Diagnosis: Over-oxidation. While DMSO/I
Corrective Protocol:
-
Temperature Control: Do not exceed 100°C; many DMSO oxidations runaway above this threshold.
-
Solvent Switch: Consider using dry DMF if DMSO is participating in side reactions, though DMSO is usually required for the specific oxidation mechanism. Alternatively, use a sulfonium salt method which is milder.
Experimental Protocols
Protocol A: High-Fidelity Quinoxaline Synthesis (Acid-Catalyzed)
Use this protocol to verify the integrity of your alpha-diketone or to derivatize it without inducing self-condensation.
Reagents:
-
1,2-Diketone (1.0 equiv)
-
1,2-Diamine (1.05 equiv)
-
Solvent: Ethanol or Methanol (Absolute)
-
Catalyst: Iodine (5 mol%) or Acetic Acid (10 vol%)
Step-by-Step:
-
Dissolution: Dissolve the 1,2-diamine in absolute ethanol (0.5 M concentration).
-
Addition: Add the catalyst.
-
Why? Iodine acts as a mild Lewis acid, activating the carbonyl without acting as a nucleophile (unlike OH-).
-
-
Controlled Addition: Add the alpha-diketone slowly (dropwise) to the diamine solution at Room Temperature.
-
Why? Keeping the diamine in excess minimizes the chance of two diketone molecules interacting (Aldol suppression).
-
-
Reaction: Stir at RT for 30-60 minutes. Monitor by TLC.
-
Success Indicator: Disappearance of the yellow diketone color; precipitation of the quinoxaline product.
-
-
Workup: Pour into water containing 5% Sodium Thiosulfate (if Iodine used) to quench. Filter the precipitate.
Protocol B: Solvent Selection for Diketone Stability
| Solvent | Suitability | Risk Factor | Notes |
| Ethanol/MeOH | High (Acidic/Neutral) | Low | Good for condensation reactions. Avoid if strong base is present (Hemiacetal formation). |
| DMSO | Medium | High (Basic) | DMSO solvates anions strongly, increasing the basicity of trace OH-. Can accelerate rearrangement [2]. |
| DMF | Medium | Medium | Can decompose to dimethylamine (base) upon heating, triggering aldol/rearrangement. |
| Dichloromethane | High | Low | Inert.[3] Ideal for non-polar diketones (Benzil). |
| Water (Basic) | Critical Failure | Extreme | Do not use. Rapid Benzilic Rearrangement. |
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway (Quinoxaline formation) and the two primary degradation pathways.
Figure 2: Competitive pathways. Note that basic conditions open two degradation routes (Red), while acid catalysis favors the desired condensation (Green).
References
-
More, S. V., et al. (2011). "Recent Advances in the Synthesis of Quinoxalines." Molecules, 16(12), 10133-10186.
-
Swern, D., et al. (1978). "Dimethyl Sulfoxide as a Solvent and Reagent." Chemical Reviews. (Contextualizing DMSO reactivity and basicity enhancement).
-
Bowden, K., et al. (1990). "Reactions of Carbonyl Compounds in Basic Solutions. Part 32. The Benzilic Acid Rearrangement." Journal of the Chemical Society, Perkin Transactions 2.
-
Organic Chemistry Portal. "Benzilic Acid Rearrangement." (Mechanistic verification).
Sources
Optimization of reaction temperature for thermally unstable diones
Welcome to the technical support center for researchers working with thermally unstable diones. This guide is designed to provide practical, in-depth answers to common challenges encountered during synthesis and drug development. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature of diones and the principles of temperature optimization.
Question: Why are diones, particularly β-dicarbonyl compounds, often thermally unstable?
Answer: The thermal instability of diones, especially β-dicarbonyls, stems from their unique electronic structure. The carbon atom positioned between the two carbonyl groups (the α-carbon) has protons that are unusually acidic (pKa ≈ 9-12)[1]. This acidity is due to the formation of a highly resonance-stabilized enolate anion when a proton is removed[2]. At elevated temperatures, this inherent reactivity can facilitate several degradation pathways:
-
Decarboxylation: For diones that are also β-keto acids, heating readily causes the loss of a CO₂ molecule through a six-membered cyclic transition state, leading to an enol that tautomerizes to a ketone[2].
-
Retro-Claisen Condensation: The reverse of the reaction often used to form them, where the dione cleaves into simpler ester or ketone fragments.
-
Sigmatropic Rearrangements and Decarbonylation: Complex intramolecular rearrangements, such as hydrogen shifts, can occur, followed by the loss of carbon monoxide (CO), leading to a variety of byproducts. Quantum chemical calculations have shown these pathways to be viable decomposition routes[3].
-
Oxidation: In the presence of oxygen, elevated temperatures can accelerate oxidation, leading to the formation of peroxides and other degradation products[4][5].
Question: What is the first step I should take when optimizing the reaction temperature for a new dione-based synthesis?
Answer: The universally recommended first step is to establish a baseline at a low temperature. Begin your reaction at 0°C or even lower (e.g., -20°C) and monitor its progress over an extended period. This approach prioritizes chemical stability over reaction speed.[6] It allows you to confirm that the desired transformation is possible before introducing thermal energy, which increases the rate of both the desired reaction and potential decomposition pathways.[7] If conversion is observed, you can then incrementally increase the temperature in subsequent experiments to find the optimal balance.
Question: What are "kinetic" and "thermodynamic" products, and how does temperature influence their formation?
Answer: In reactions where multiple products can be formed, the product distribution can be governed by either kinetics or thermodynamics.[8]
-
Kinetic Product: This product is formed the fastest because it has the lowest activation energy (Ea). It is the major product at lower temperatures where reactions are typically irreversible.[6]
-
Thermodynamic Product: This product is the most stable (lowest in overall energy). At higher temperatures, reactions can become reversible, allowing an equilibrium to be established.[9] This equilibrium will favor the most stable molecule, the thermodynamic product.[10]
For dione chemistry, this is critical. A desired, but less stable, isomer might be accessible at low temperatures (kinetic control), while at higher temperatures, the reaction could reverse and then proceed to form a more stable, but undesired, byproduct (thermodynamic control).
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Question: My reaction yield is consistently low, and I observe multiple unidentified byproducts on my TLC/LC-MS. What's happening and how do I fix it?
Answer: This is a classic sign of thermal decomposition competing with your desired reaction. The increased thermal energy is likely pushing your starting material or product down multiple degradation pathways.
Troubleshooting Workflow:
-
Confirm Identity of Byproducts: If possible, use mass spectrometry (GC-MS or LC-MS) to get molecular weights of the byproducts.[11] This can provide clues about the degradation mechanism (e.g., a mass loss of 44 suggests decarboxylation; a mass loss of 28 suggests decarbonylation).
-
Drastically Reduce Temperature: Run the reaction at a significantly lower temperature (e.g., drop from 80°C to 25°C or 0°C) and allow it to proceed for a longer duration (24-48 hours). This minimizes the energy available for decomposition pathways.
-
Optimize Other Parameters: At this lower temperature, focus on optimizing other variables to increase the rate of the desired reaction. This could include increasing the concentration of a key reactant or, more commonly, screening for a more active catalyst.
-
Incremental Temperature Increase: Once you have a clean (but slow) reaction at low temperature, you can perform a temperature scouting study to find the "sweet spot."
Experimental Protocol: Temperature Scouting for a Thermally Labile Dione Reaction
This protocol outlines a systematic approach to identify the optimal reaction temperature.
Objective: To determine the temperature that maximizes the yield of the desired product while minimizing the formation of degradation-related byproducts.
Methodology:
-
Preparation:
-
Prepare a stock solution containing all reactants, solvents, and catalysts except for one initiating reagent.
-
Aliquot this stock solution equally into five separate reaction vessels (e.g., 5 mL microwave vials with stir bars).
-
Prepare five identical syringes with the initiating reagent.
-
-
Reaction Setup:
-
Place each reaction vessel into a separate well of a temperature-controlled reaction block or in individual stirring hot plates with oil baths.
-
Set the temperatures for the five vessels across a logical range. For example: 0°C, 20°C (Room Temp), 40°C, 60°C, and 80°C.
-
Allow the vessels to equilibrate to their set temperatures for 15 minutes.
-
-
Initiation and Sampling:
-
Start all reactions simultaneously by adding the initiating reagent to each vessel.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, precise aliquot (e.g., 10 µL) from each reaction vessel.
-
Immediately quench each aliquot in a vial containing a suitable solvent (e.g., 1 mL of mobile phase for LC-MS analysis) to stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample by a calibrated analytical method, such as HPLC or GC-FID, to determine the concentration of the starting material, desired product, and any major byproducts.[12][13]
-
Plot the concentration of the desired product versus time for each temperature.
-
Plot the final yield and purity of the desired product against temperature.
-
Question: How can I quantitatively assess the thermal stability of my dione starting material before I even start my reaction optimization?
Answer: Thermogravimetric Analysis (TGA) is an excellent technique for this purpose. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14]
TGA Data Interpretation:
By heating a small sample of your dione at a controlled rate (e.g., 10 °C/min), you can determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.[15][16] This provides a clear upper limit for your reaction temperature.
| Parameter | Description | Implication for Reaction Setup |
| Onset Temperature (T_onset) | The temperature at which significant, irreversible mass loss begins. | Your reaction temperature should ideally be well below this value to avoid rapid decomposition. |
| T_5% | Temperature at which 5% of the material's mass has been lost. | A conservative upper limit for your reaction temperature. Running a reaction here for an extended time will likely result in at least 5% yield loss to decomposition.[17] |
| DTG Peak (Derivative) | The temperature of the maximum rate of mass loss. | Indicates the point of greatest instability. Your reaction temperature should be significantly lower than this peak. |
Table 1: Key TGA parameters for assessing thermal stability.
Part 3: Visualized Workflows and Concepts
Diagram 1: General Temperature Optimization Workflow
This diagram outlines a decision-making process for optimizing reaction temperature for thermally sensitive substrates.
Sources
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. msesupplies.com [msesupplies.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Kinetic Thermal Degradation of Cellulose, Polybutylene Succinate and a Green Composite: Comparative Study [pubs.sciepub.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Racemization in Piperidine-2,3-dione Functionalization
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with piperidine-2,3-diones. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for a critical challenge in the synthesis of chiral piperidine-2,3-dione derivatives: the prevention of racemization at the stereogenic C3 position during functionalization reactions.
The piperidine-2,3-dione scaffold is a valuable pharmacophore, but its utility is often hampered by the lability of the C3 stereocenter, particularly under basic conditions. This guide offers a structured, question-and-answer approach to diagnose and resolve common issues, ensuring the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization (or epimerization) at the C3 position of my piperidine-2,3-dione after attempting to functionalize the nitrogen (N1) or the C3 position. What is the primary cause?
A1: The principal cause of racemization at the C3 position of a piperidine-2,3-dione is the formation of an enolate or enol intermediate. The proton at the C3 position is acidic due to its alpha position to two carbonyl groups (the ketone at C2 and the amide at C3). In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate. Subsequent protonation or reaction of this enolate can occur from either face, resulting in a mixture of enantiomers or diastereomers.[1][2]
Key Factors Influencing Racemization:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of proton abstraction and, consequently, racemization.[1]
-
Temperature: Elevated temperatures accelerate the rate of enolization and racemization.[1]
-
Solvent: Polar, protic solvents can facilitate both proton abstraction and re-protonation, potentially contributing to racemization. The choice of solvent can also influence the aggregation state and reactivity of the base.[3][4]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen can influence the acidity of the C3 proton and the stability of the enolate.
Below is a diagram illustrating the base-mediated racemization mechanism.
Caption: Base-mediated enolization at C3 leads to an achiral intermediate, causing racemization upon reprotonation.
Troubleshooting Guide
Issue 1: Racemization during N-Alkylation or N-Arylation
Symptom: You have a C3-chiral N-H piperidine-2,3-dione, and after N-alkylation using a standard base like NaH, K2CO3, or an amine base, you observe a significant loss of enantiomeric or diastereomeric excess.
Root Cause: The basic conditions required for deprotonating the nitrogen can also lead to deprotonation at the C3 position, causing racemization as described in Q1.
Solutions & Protocols:
1. Use of Milder Bases and Controlled Conditions:
-
Strategy: Employ a weaker base that is sufficient for N-deprotonation but less likely to abstract the C3 proton. Running the reaction at lower temperatures can also significantly reduce the rate of racemization.[1]
-
Recommended Bases: Consider using milder inorganic bases like cesium carbonate (Cs2CO3) or organic bases such as diisopropylethylamine (DIPEA).
2. Non-Basic N-Functionalization Methods:
-
Strategy: Avoid basic conditions altogether by using alternative N-functionalization protocols.
-
Mitsunobu Reaction: For N-alkylation with primary or secondary alcohols, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3)) proceeds under neutral conditions and is an excellent method to avoid base-induced racemization.
-
Reductive Amination: If starting from a precursor that can be opened to an amino aldehyde or amino ketone, reductive amination to form the piperidine ring can be a stereocontrolled process.[5]
-
Buchwald-Hartwig or Ullmann Coupling: For N-arylation, these palladium- or copper-catalyzed cross-coupling reactions can often be performed under conditions with weakly coordinating bases that minimize C3-epimerization. Careful optimization of the base, ligand, and solvent system is crucial.
Experimental Protocol: N-Alkylation via Mitsunobu Reaction
-
To a solution of the C3-chiral N-H piperidine-2,3-dione (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to isolate the N-alkylated product.
Issue 2: Racemization during C3-Functionalization
Symptom: You are attempting to introduce a substituent at the C3 position of an N-protected piperidine-2,3-dione via enolate formation, but the product is obtained as a racemic or diastereomeric mixture.
Root Cause: The formation of the planar enolate intermediate is the direct cause of the loss of stereochemical information. To achieve stereocontrol, the subsequent reaction with an electrophile must be stereoselective.
Solutions & Protocols:
1. Chiral Phase-Transfer Catalysis:
-
Strategy: For C3-alkylation, employ a chiral phase-transfer catalyst (PTC) under biphasic conditions. The chiral catalyst forms a chiral ion pair with the enolate, shielding one face and directing the incoming electrophile to the other, thus inducing asymmetry.[6] Cinchona alkaloid-derived PTCs are commonly used for this purpose.[6]
-
Typical Conditions: A solution of the piperidine-2,3-dione in a nonpolar solvent (e.g., toluene) is treated with an aqueous solution of a base (e.g., 50% NaOH) in the presence of a chiral PTC and the alkylating agent.
Table 1: Comparison of Conditions for C3-Alkylation
| Method | Base | Temperature | Stereochemical Outcome | Key Considerations |
| Standard Enolate Alkylation | LDA, NaHMDS | -78 °C to RT | Often leads to racemization/diastereomeric mixtures | Difficult to control stereoselectivity without a directing group. |
| Chiral Phase-Transfer Catalysis | 50% aq. NaOH | 0 °C to RT | Can provide high enantiomeric excess | Requires screening of catalysts, solvents, and bases. |
| Memory of Chirality | Strong, hindered base (e.g., LiTMP) | <-78 °C | Can retain stereochemistry | Requires rapid trapping of the transient chiral enolate. |
2. Directed Functionalization:
-
Strategy: If the N-substituent is a chiral auxiliary, it can direct the approach of the electrophile to one face of the enolate. This is a powerful strategy for diastereoselective C3-functionalization.
-
Alternative Indirect C3-Functionalization: An indirect approach can be to perform a cyclopropanation of a corresponding tetrahydropyridine precursor, followed by a stereoselective reductive ring-opening to introduce the desired C3-substituent.[7][8]
Workflow for Selecting C3-Functionalization Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
Strategic Analysis: Distinguishing Piperidine-2,3-dione from 2,4-dione Impurities
[1]
Executive Summary
In pharmaceutical synthesis, particularly involving piperidine scaffolds (e.g., kinase inhibitors, anesthetics), oxidative degradation can yield isobaric impurity isomers: piperidine-2,3-dione and piperidine-2,4-dione .[1]
Distinguishing these isomers is critical because they possess vastly different reactivities and toxicological profiles.[1][2] While they share a molecular weight (MW 113.11), their behavior is governed by their carbonyl positioning:
-
2,3-dione: An
-dicarbonyl (vicinal), highly reactive toward nucleophiles, often colored.[1] -
2,4-dione: A
-dicarbonyl (1,3-dicarbonyl), exhibiting active methylene chemistry and keto-enol tautomerism.[1][3]
This guide outlines a multi-tiered analytical strategy—ranging from routine LC-MS to definitive chemical derivatization—to unambiguously identify these impurities.[1]
Part 1: Structural Dynamics & Reactivity[1]
Understanding the electron distribution in these isomers is the prerequisite for selecting the correct analytical method.
The Structural Divergence
-
Piperidine-2,3-dione: The adjacent carbonyls create a rigid, electron-deficient system.[1][4] The
-dicarbonyl moiety is a chromophore (often imparting a yellow hue) and is susceptible to oxidative cleavage.[1] -
Piperidine-2,4-dione: The carbonyls are separated by a methylene group (C3).[1] This "active methylene" is highly acidic (
approx. 9-11), allowing the molecule to exist in equilibrium between a keto form and an enol form .[1]
Visualization of Isomerism
The following diagram illustrates the structural differences and the tautomeric equilibrium unique to the 2,4-isomer.
Figure 1: Structural comparison highlighting the keto-enol tautomerism inherent to the 2,4-dione isomer.
Part 2: Analytical Protocols
Method A: Mass Spectrometry (The Sensitive Screen)
While both molecules have a parent ion
-
Piperidine-2,3-dione:
-
Piperidine-2,4-dione:
Protocol:
-
Use ESI+ ionization.[1]
-
Apply collision energy ramp (10-40 eV).[1]
-
Decision: If the dominant neutral loss is 28 Da (CO), assign as 2,3-dione .
Method B: Chemical Derivatization (The Definitive Test)
When MS data is ambiguous, chemical derivatization provides irrefutable proof.[1] The Hinsberg reaction using o-phenylenediamine (OPD) is specific to 1,2-dicarbonyls (2,3-dione).[1]
The Mechanism:
-
2,3-dione + OPD: Condenses to form a Quinoxaline derivative.[1] This new molecule is highly UV-active and often fluorescent.[1]
-
2,4-dione + OPD: Cannot form a stable quinoxaline due to the spacing methylene group.[1]
Step-by-Step Protocol:
-
Reagent Prep: Dissolve 10 mg o-phenylenediamine in 10 mL of 1M HCl (freshly prepared).
-
Reaction: Mix 100 µL of sample solution (impurity) with 100 µL Reagent.
-
Incubation: Heat at 60°C for 30 minutes.
-
Analysis: Inject into HPLC-UV (Monitor 340 nm).
-
Positive Result: Appearance of a new, late-eluting peak (Quinoxaline derivative)
Confirm 2,3-dione . -
Negative Result: No new peak (or minor degradation only)
Confirm 2,4-dione .
-
Method C: NMR Spectroscopy (The Gold Standard)
If isolation is possible (>2 mg),
| Feature | Piperidine-2,3-dione | Piperidine-2,4-dione |
| C3 Protons | Absent (C3 is a Carbonyl) | Present (Singlet ~3.1–3.5 ppm in keto form) |
| C4/C5 Protons | Multiplets (approx 2.5–3.0 ppm) | Multiplets, but C5 is less deshielded |
| Enol Signals | None | Possible olefinic singlet (~5.5 ppm) and broad OH (~12 ppm) in DMSO |
Part 3: Analytical Decision Matrix
The following workflow ensures a self-validating identification process.
Figure 2: Step-by-step decision tree for distinguishing the dione isomers.
Comparative Summary Table
| Parameter | Piperidine-2,3-dione | Piperidine-2,4-dione |
| Class | ||
| UV Appearance | Often yellow; | Colorless; |
| Acidity ( | ~16 (Carbon), ~11 (NH) | ~9-11 (C3-Carbon) , ~11 (NH) |
| MS/MS Fragment | [M-28] (Loss of CO) | [M-42] (Loss of Ketene) or [M-18] |
| OPD Reaction | Positive (Forms Quinoxaline) | Negative |
| HPLC Behavior | Retains well on C18 | Tailing peak unless acidic mobile phase is used |
References
-
BenchChem. (2025).[1][2][5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
ThermoFisher Scientific. (2024).[1] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Retrieved from
-
Fritzsche, S., et al. (2018).[1] "Derivatization of Methylglyoxal for LC-ESI-MS Analysis". Molecules, 23(11).[1] Retrieved from
-
University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from
-
PubChem. (2025).[1] Piperidine-2,3-dione Compound Summary. Retrieved from
Comparative Guide: UV-Vis Characterization of Conjugated Piperidine Dione Scaffolds
Executive Summary
This guide provides a technical comparison of Piperidine-2,4-dione systems against their structural isomers, Piperidine-2,6-diones (glutarimides), and oxygenated analogs (Pyran-2,4-diones ).
For researchers in medicinal chemistry, distinguishing these scaffolds is critical. While both serve as pharmacophores in anticonvulsant and cytotoxic agents, their electronic behaviors differ radically. The 2,4-dione system exhibits complex keto-enol tautomerism and "masked" aromaticity (resembling 4-hydroxy-2-pyridones), leading to distinct bathochromic shifts and solvatochromic sensitivity that are absent in the more static 2,6-dione imide systems.
Part 1: Mechanistic Insight & Causality
The Conjugation Paradox
Why do two isomers with identical molecular weights exhibit such divergent UV-Vis profiles? The answer lies in the tautomeric potential and cross-conjugation limits.
-
Piperidine-2,6-dione (The Alternative): This system functions as a cyclic imide. The nitrogen lone pair is split between two carbonyls (cross-conjugation), reducing the electron density available for either carbonyl. It lacks a driving force for enolization because the resulting double bond would be exocyclic or isolated, offering little stabilization. Consequently, its UV absorption is restricted to high-energy
and transitions typical of amides ( nm). -
Piperidine-2,4-dione (The Target): This scaffold is a chameleon. It exists in equilibrium between a diketo form and an enol form (4-hydroxy-
-piperidin-2-one).-
Causality: The enol form creates a conjugated system (
) that is often stabilized by an intramolecular hydrogen bond (IHB) between the enol hydroxyl and the amide carbonyl. -
Result: This planar, H-bonded system lowers the HOMO-LUMO gap, pushing
into the near-UV (270–290 nm). When substituted with a 3-acyl or 3-benzylidene group, the conjugation extends further, often resulting in colored compounds (yellow/orange) with nm.
-
Tautomeric Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium that defines the 2,4-dione spectral signature, contrasting it with the static 2,6-dione.
Figure 1: Mechanistic pathway showing the tautomeric flexibility of 2,4-diones vs. the static nature of 2,6-diones. The formation of the Intramolecular H-Bond (IHB) is the key driver for the bathochromic shift.
Part 2: Comparative Data Presentation
The following table synthesizes experimental data for 3-substituted derivatives. Note the significant red shift (bathochromic shift) in the 2,4-dione series due to the enol-conjugation described above.
Table 1: UV-Vis Absorption Maxima ( ) Comparison[1]
| Derivative Class | Substituent (R) | Piperidine-2,4-dione ( | Piperidine-2,6-dione ( | Pyran-2,4-dione (Analog) | Mechanistic Note |
| Core Scaffold | -H | 275 - 285 (Enol) | 210 - 220 | 280 - 290 | 2,4-dione enolizes to 4-OH-pyridone-like structure; 2,6-dione remains an imide. |
| 3-Acetyl | 285 - 295 (MeOH)260 (Hexane)* | 277 (THF) | 307 (Dehydroacetic acid) | Solvatochromic: Non-polar solvents favor the chelated enol (shorter | |
| 3-Benzylidene | 340 - 360 | 290 - 310 | 350 - 365 | "Push-Pull" alkene. 2,4-dione allows full conjugation through the enol oxygen; 2,6-dione conjugation is interrupted by the imide carbonyls. | |
| 3-Cyano | 245 - 255 | < 230 | 250 - 260 | Electron-withdrawing group stabilizes the enol but shortens the chromophore compared to aryl/acyl. |
-
Molar Extinction Coefficients (
):-
2,4-diones: Typically
(Strong ). -
2,6-diones: Typically
(Weaker absorption).
-
Part 3: Experimental Protocol
Protocol: Solvatochromic Determination of Tautomeric Ratios
Objective: Quantify the Keto-Enol equilibrium constant (
Reagents & Equipment
-
Analyte: 3-Acetylpiperidine-2,4-dione derivative (>98% purity).
-
Solvents (HPLC Grade): Methanol (Polar Protic), Acetonitrile (Polar Aprotic), Cyclohexane (Non-polar).
-
Buffer: 0.1 M Phosphate buffer (pH 7.4) - Optional for physiological relevance.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–500 nm).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 1.0 mg of analyte in 10 mL of Methanol (Concentration
). -
Critical: Sonicate for 5 mins to ensure complete dissolution of crystalline aggregates.
-
-
Solvent Dilution Series:
-
Prepare three 10 mL volumetric flasks.
-
Aliquot 100
of Stock Solution into each flask. -
Dilute to volume with:
-
Flask A: Methanol
-
Flask B: Acetonitrile[1]
-
Flask C: Cyclohexane
-
-
Final Concentration:
(Ideal for ).
-
-
Spectral Acquisition:
-
Baseline correct using pure solvent blanks.
-
Scan samples from 200 nm to 450 nm.
-
Data Validation: Ensure Absorbance (
) is between 0.2 and 0.8. If , dilute further.
-
-
Analysis & Calculation:
-
Identify the Enol Band (typically 270–290 nm) and the Keto Band (often obscured or
nm, but sometimes visible as a shoulder ~240 nm). -
Use the Meyer’s Rule principle: The enol form is generally favored in non-polar solvents (Cyclohexane) due to intramolecular H-bonding.
-
Calculate the percentage of enol in Methanol using the ratio of absorbances, assuming Cyclohexane represents 100% enol (a simplified approximation for rapid screening):
-
Note: For precise
, NMR integration is preferred, but UV-Vis provides the rapid "fingerprint" of the electronic environment.
-
Analytical Workflow Diagram
Figure 2: Operational workflow for UV-Vis validation of piperidine dione tautomers, ensuring data integrity through absorbance checks.
References
-
Structure and Tautomerism of 3-Acetylpiperidine-2,4-diones
-
UV-Vis Spectra of Piperidine-2,6-diones (Glutarimides)
- Title: Synthesis and spectroscopic characterization of substituted piperidine-2,6-diones.
- Source: Der Pharma Chemica.
-
URL:[Link]
-
Comparative Pyran-2,4-dione Data
-
General UV-Vis Principles for Conjugated Carbonyls
- Title: Interpreting UV-Vis Spectra: The Effect of Conjug
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TD-DFT investigation of UV spectra of pyranoidic dyes: a NCM vs PCM comparison [openresearch-repository.anu.edu.au]
Safety Operating Guide
Technical Advisory: Safe Handling and Disposal of Piperidine-2,3-dione
Here is the technical guide for the proper handling and disposal of Piperidine-2,3-dione, structured for research and drug development professionals.
Executive Summary & Chemical Profile
This guide defines the operational protocols for the disposal of Piperidine-2,3-dione.[1] Unlike simple aliphatic amines, this heterocyclic compound features a vicinal diketone motif within a lactam ring.[1] This structural nuance dictates specific stability concerns and disposal routes.
While often used as a pharmaceutical intermediate, its disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.[1] It is not suitable for drain disposal due to potential aquatic toxicity and persistence associated with heterocyclic amides.[1]
Physicochemical Data Table
| Property | Value | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Requires particulate containment (N95/P100) to prevent inhalation.[1] |
| Solubility | Moderate (Water/Polar Solvents) | Do not dispose of aqueous rinsates down the sink.[1] |
| Reactivity | Nucleophilic susceptibility | Segregate strictly from strong oxidizers and reducing agents.[1] |
| Flash Point | >110°C (Predicted) | Combustible but not Flammable Class 3 (unless in solvent).[1] |
Hazard Analysis & Segregation Strategy
The Scientist’s Rationale: Effective disposal begins with segregation.[1] Piperidine-2,3-dione contains an amide backbone.[1] Mixing this waste with strong oxidizing agents (e.g., nitric acid, perchlorates) can lead to the generation of toxic nitrogen oxides (NOx) or uncontrolled exothermic reactions.[1]
Segregation Logic
-
Primary Stream: Solid Hazardous Waste (Bulk chemical).[1]
-
Secondary Stream: Organic Liquid Waste (If dissolved in solvents like DMSO or DCM).[1]
-
Prohibited Stream: Aqueous Sanitary Sewer (Strictly forbidden).[1]
Visualizing the Segregation Workflow
The following diagram illustrates the decision matrix for segregating Piperidine-2,3-dione waste streams to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision matrix for segregating Piperidine-2,3-dione waste based on physical state and solvent composition.[1]
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Before moving waste to accumulation areas, ensure the material is stable.
-
Quenching (If applicable): If the dione was used in a reaction with reactive species (e.g., hydrides), quench the reaction mixture fully before disposal.[1]
-
Container Selection:
Phase 2: Packaging and Labeling
Trustworthiness Check: A label is the only voice the waste has when it leaves your lab. Inaccurate labeling leads to dangerous accidents at incineration plants.[1]
-
Double Containment: Place the primary waste container inside a secondary tray or bag to capture potential leaks.[1]
-
Labeling Requirements:
-
Chemical Name: Write "Piperidine-2,3-dione" fully. Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]
-
Phase 3: The Handoff (EHS Protocol)
-
Seal Verification: Ensure caps are tight. For liquid waste, leave 10% headspace to allow for thermal expansion.[1][2]
-
Manifesting: When requesting pickup by your Environmental Health & Safety (EHS) team, list the waste code.[1]
-
Note: While not a specific P-listed or U-listed waste, it defaults to D001 (Ignitable, if in solvent) or general Hazardous Waste due to toxicity.[1]
-
-
Final Fate: The material must be destroyed via High-Temperature Incineration .[1] This ensures the complete thermal decomposition of the nitrogenous ring into benign gases (N2, CO2), preventing environmental persistence.
Emergency Contingencies (Spill Management)
In the event of a spill during the disposal process, follow this self-validating response loop:
-
Isolate: Evacuate the immediate area (10-foot radius).[1]
-
Protect: Don PPE (Nitrile gloves, Lab coat, Safety goggles, N95 respirator if powder is airborne).[1]
-
Contain:
-
Clean: Wipe the surface with a soap/water solution.[1] Collect all cleanup materials as hazardous waste (same stream as the chemical).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72761, 2,3-Piperazinedione (Analogous Hazard Data).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
